Lipophilicity (LogP) of Butyl Methylphosphonofluoridate Compared to Sarin and Cyclosarin
Butyl methylphosphonofluoridate exhibits a computed LogP of 2.60, which is significantly higher than that of sarin (2.20) and lower than that of cyclosarin (3.13) . This intermediate lipophilicity predicts a correspondingly intermediate propensity for passive dermal penetration and tissue partitioning, directly informing both in vitro toxicology study design and procurement of analogues for percutaneous hazard modelling.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.60 (computed) |
| Comparator Or Baseline | Sarin (isopropyl): LogP = 2.20; Cyclosarin (cyclohexyl): LogP = 3.13 |
| Quantified Difference | Butyl is +0.40 log units vs. sarin and −0.53 log units vs. cyclosarin |
| Conditions | Computed values from molecular structure (ChemSrc / LookChem) |
Why This Matters
Procurement of butyl methylphosphonofluoridate rather than sarin provides a more skin‑relevant lipophilicity model while avoiding the very low volatility of cyclosarin.
